ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ester under basic conditions to form the thiazolidine ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidine derivative and a benzaldehyde derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where the amino group of the fluorophenylamine reacts with an activated ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(5E)-5-(2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Ethyl [(5E)-5-(2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Ethyl [(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[2-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O6S/c1-2-30-20(27)12-25-21(28)18(32-22(25)29)11-14-5-3-4-6-17(14)31-13-19(26)24-16-9-7-15(23)8-10-16/h3-11H,2,12-13H2,1H3,(H,24,26)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXZHTXBOHYSPL-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)F)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)F)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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